Cas no 655254-90-3 (Thieno[2,3-d]pyrimidine-6-carboxaldehyde, 4-amino-)

Thieno[2,3-d]pyrimidine-6-carboxaldehyde, 4-amino-, is a heterocyclic compound featuring a fused thienopyrimidine core with an aldehyde and an amino functional group. This structure imparts versatility in organic synthesis, particularly in the construction of pharmacologically active molecules or functional materials. The presence of both aldehyde and amino groups enables diverse reactivity, facilitating condensation, cyclization, or nucleophilic addition reactions. Its rigid bicyclic framework enhances stability while allowing precise modifications for target applications. This compound is valuable in medicinal chemistry for developing kinase inhibitors or antimicrobial agents, as well as in materials science for designing optoelectronic components. High purity and well-defined reactivity make it a reliable intermediate for research and industrial applications.
Thieno[2,3-d]pyrimidine-6-carboxaldehyde, 4-amino- structure
655254-90-3 structure
Product Name:Thieno[2,3-d]pyrimidine-6-carboxaldehyde, 4-amino-
CAS No:655254-90-3
MF:C7H5N3OS
MW:179.199099302292
CID:1689517
PubChem ID:17965819
Update Time:2025-05-26

Thieno[2,3-d]pyrimidine-6-carboxaldehyde, 4-amino- Chemical and Physical Properties

Names and Identifiers

    • Thieno[2,3-d]pyrimidine-6-carboxaldehyde, 4-amino-
    • 4-aminothieno[2,3-d]pyrimidine-6-carbaldehyde
    • 655254-90-3
    • SCHEMBL4801961
    • CS-0046525
    • PCUFOIANMATNPR-UHFFFAOYSA-N
    • D72792
    • Inchi: 1S/C7H5N3OS/c8-6-5-1-4(2-11)12-7(5)10-3-9-6/h1-3H,(H2,8,9,10)
    • InChI Key: PCUFOIANMATNPR-UHFFFAOYSA-N
    • SMILES: S1C(C=O)=CC2=C(N)N=CN=C12

Computed Properties

  • Exact Mass: 179.01545
  • Monoisotopic Mass: 179.01533297g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 97.1Ų

Experimental Properties

  • PSA: 68.87

Thieno[2,3-d]pyrimidine-6-carboxaldehyde, 4-amino- Pricemore >>

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Additional information on Thieno[2,3-d]pyrimidine-6-carboxaldehyde, 4-amino-

Thieno[2,3-d]pyrimidine-6-carboxaldehyde, 4-amino- (CAS No. 655254-90-3): A Key Intermediate in Modern Pharmaceutical Research

Thieno[2,3-d]pyrimidine-6-carboxaldehyde, 4-amino-, identified by its Chemical Abstracts Service (CAS) number CAS No. 655254-90-3, represents a significant compound in the realm of pharmaceutical chemistry. This heterocyclic molecule, featuring a fused thiophene and pyrimidine ring system, has garnered considerable attention due to its versatile applications in drug discovery and medicinal chemistry. The presence of both an aldehyde and an amino functional group makes it a valuable intermediate for synthesizing a wide array of bioactive molecules.

The structural motif of Thieno[2,3-d]pyrimidine-6-carboxaldehyde, 4-amino- is particularly intriguing because it combines the electron-deficient aldehyde group with the electron-rich amino group. This unique combination allows for diverse chemical transformations, including condensation reactions, nucleophilic additions, and cyclization processes, which are essential for constructing complex molecular architectures. Such transformations are pivotal in the development of novel therapeutic agents targeting various diseases.

In recent years, there has been a surge in research focused on thiophene-pyrimidine hybrids due to their demonstrated pharmacological properties. These compounds have shown promise as kinase inhibitors, antiviral agents, and anti-inflammatory drugs. For instance, derivatives of this scaffold have been investigated for their potential in treating cancers by inhibiting aberrant signaling pathways. The aldehyde functionality at the 6-position of the pyrimidine ring serves as a reactive site for further derivatization, enabling the introduction of diverse substituents that can modulate biological activity.

The amino group at the 4-position provides another point of modification, allowing chemists to tailor the molecule's properties for specific applications. This dual reactivity makes Thieno[2,3-d]pyrimidine-6-carboxaldehyde, 4-amino- a cornerstone in the synthesis of libraries of compounds for high-throughput screening. Such screens are instrumental in identifying lead candidates that exhibit desired pharmacological effects.

Recent advancements in synthetic methodologies have further enhanced the utility of this compound. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have enabled the efficient construction of complex thiophene-pyrimidine derivatives. These techniques have expanded the synthetic toolkit available to medicinal chemists, facilitating the rapid assembly of novel molecules with optimized pharmacokinetic profiles.

The role of computational chemistry in designing and optimizing derivatives of Thieno[2,3-d]pyrimidine-6-carboxaldehyde, 4-amino- cannot be overstated. Molecular modeling and quantum mechanical calculations have become indispensable tools for predicting binding affinities and understanding molecular interactions. By leveraging these computational methods, researchers can accelerate the drug discovery process by prioritizing promising candidates based on their predicted efficacy and selectivity.

In clinical settings, compounds derived from this scaffold have demonstrated preclinical efficacy in models of inflammation and infection. For example, certain analogs have shown potent activity against bacterial pathogens by inhibiting essential enzymatic targets. Additionally, preclinical studies have highlighted their potential in modulating immune responses, making them attractive candidates for therapeutic development.

The synthesis and application of Thieno[2,3-d]pyrimidine-6-carboxaldehyde, 4-amino- also highlight the importance of green chemistry principles in pharmaceutical research. Efforts to develop sustainable synthetic routes that minimize waste and reduce environmental impact are increasingly prioritized. Catalytic processes and solvent-free reactions are being explored as alternatives to traditional methods, aligning with global initiatives to promote sustainable chemistry.

The future prospects for this compound are promising. Ongoing research aims to uncover new biological activities and explore novel therapeutic applications. By integrating innovative synthetic strategies with advanced computational tools, scientists are poised to unlock the full potential of thiophene-pyrimidine hybrids in drug development.

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